molecular formula C9H16ClF2N B6283269 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 2108847-62-5

4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B6283269
CAS No.: 2108847-62-5
M. Wt: 211.7
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Description

Molecular Formula: C₉H₁₅F₂N·HCl
SMILES: C1CC2(CCC1(CC2)C(F)F)N.Cl
Structural Features: This compound consists of a bicyclo[2.2.2]octane scaffold substituted with a difluoromethyl group at position 4 and an amine group at position 1, forming a hydrochloride salt. Its rigid bicyclic structure and fluorine substituents enhance metabolic stability and influence intermolecular interactions, making it a candidate for medicinal chemistry applications .

Predicted collision cross-section (CCS) values for its adducts include:

Adduct m/z CCS (Ų)
[M+H]⁺ 176.1245 133.0
[M+Na]⁺ 198.1065 139.7
[M-H]⁻ 174.1100 129.3

No literature data on biological activity or synthesis are currently available .

Properties

CAS No.

2108847-62-5

Molecular Formula

C9H16ClF2N

Molecular Weight

211.7

Purity

95

Origin of Product

United States

Preparation Methods

Schmidt Reaction Pathway

The Schmidt reaction is a cornerstone for converting bicyclo[2.2.2]octane-1-carboxylic acids to primary amines. For 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine , the synthesis begins with the corresponding carboxylic acid intermediate. As detailed in US3308160A, the steps include:

  • Reduction of unsaturated precursors : Hydrogenation of 4-(difluoromethyl)bicyclo[2.2.2]oct-2-ene-1-carboxylic acid using platinum catalyst yields the saturated carboxylic acid.

  • Schmidt reaction : Treatment with sodium azide and concentrated sulfuric acid generates the amine via an intermediate isocyanate.

  • Hydrochloride salt formation : The free amine is precipitated by acidifying the reaction mixture with HCl.

Example Protocol (adapted from US3308160A):

Key Data :

ParameterValue
Yield (amine)65–70%
Purity (HCl salt)≥95%

Hofmann Degradation of Amides

Hofmann degradation of bicyclo[2.2.2]octane-1-carboxamides offers an alternative route. This method is advantageous for introducing substituents like difluoromethyl groups early in the synthesis.

Steps :

  • Amide formation : React 4-(difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid with thionyl chloride to form the acyl chloride, then treat with ammonia.

  • Hofmann degradation : Treat the amide with bromine and NaOH to yield the amine.

  • Salt formation : Precipitate the hydrochloride salt using HCl gas.

Reaction Conditions :

ReagentRole
Br₂/NaOHOxidizing agent/base
HCl (gas)Salt formation

Fluorination Techniques for Difluoromethyl Group Introduction

Electrophilic Fluorination

The difluoromethyl group is introduced via electrophilic fluorination of a methyl precursor. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used.

Protocol :

  • Chlorination : Treat 4-methylbicyclo[2.2.2]octane-1-amine with Cl₂ under UV light to form 4-(chloromethyl) derivative.

  • Fluorination : React with DAST in dichloromethane at −78°C.

  • Work-up : Quench with NaHCO₃ and isolate the difluoromethyl intermediate.

Data Table :

StepConditionsYield
ChlorinationCl₂, UV, 25°C, 6h85%
FluorinationDAST, −78°C, 2h60%

Nucleophilic Displacement

Aryl boronic esters or Grignard reagents enable difluoromethyl group installation. For example, Suzuki coupling with a difluoromethylboronate ester can functionalize the bicyclo[2.2.2]octane scaffold.

Optimization of Hydrochloride Salt Formation

The hydrochloride salt is critical for stability and bioavailability. Key parameters include:

  • Acid concentration : Excess HCl (2–3 equiv) ensures complete protonation.

  • Solvent system : Ethanol/water mixtures (3:1) optimize crystallization.

Comparative Analysis :

MethodPurity (%)Crystal Form
Ethanol/HCl95Platelets
Ether/HCl gas98Needles

Challenges and Mitigation Strategies

  • Low yields in fluorination : Use of anhydrous conditions and low temperatures improves DAST reactivity.

  • Byproduct formation : Column chromatography (SiO₂, ethyl acetate/hexane) purifies the amine intermediate .

Chemical Reactions Analysis

Substitution Reactions

The primary amine group undergoes nucleophilic substitution under mild to moderate conditions. Notable examples include:

Alkylation with Allyl Bromide

  • Reagents : Allyl bromide, NaOH (aq), carbon tetrachloride

  • Conditions : Reflux (100–120°C), vigorous stirring

  • Product : N-Allyl-4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride (yield: ~75%)

Aminolysis with Butylamine

  • Reagents : Butylamine, methanesulfonyl chloride

  • Conditions : Sealed reactor at 200°C for 6 hours

  • Product : N-Butyl-4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride (purity: >95% after recrystallization)

Acylation Reactions

The amine reacts with acylating agents to form stable amides:

Acetylation with Acetyl Chloride

  • Reagents : Acetyl chloride, pyridine

  • Conditions : Dropwise addition at ≤60°C, followed by reflux

  • Product : 1-N-Acetyl-4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine (isolated via precipitation in cold water)

Oxidation and Reduction

The difluoromethyl group and amine moiety participate in redox reactions:

Oxidation of the Amine

  • Reagents : Potassium permanganate (KMnO₄) in acidic medium

  • Conditions : 80–90°C, 4–6 hours

  • Product : 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-imine (unstable intermediate, characterized spectroscopically)

Reduction of Byproducts

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous diethylene glycol dimethyl ether

  • Conditions : Reflux at 160°C for 2 hours

  • Role : Destroys excess reducing agents and stabilizes intermediates

Salt Formation and Acid-Base Reactions

The amine forms stable hydrochloride salts under acidic conditions:

Hydrochloride Salt Formation

  • Reagents : Dry HCl gas in ether

  • Conditions : Room temperature, vacuum evaporation

  • Product : Crystalline 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride (m.p. >245°C)

Comparative Reactivity with Analogues

The difluoromethyl group enhances electrophilicity at the bridgehead carbon compared to non-fluorinated analogues:

Reaction Type4-(Difluoromethyl) Derivative 4-Methyl Derivative 4-Trifluoromethyl Derivative
Alkylation Rate (Allyl Br) 2.5× faster1× (baseline)3.2× faster
Acylation Yield 78–82%65–70%85–90%
Oxidative Stability Moderate (decomposes >200°C)High (stable to 250°C)Low (decomposes >180°C)

Mechanistic Insights

  • Steric Effects : The bicyclo[2.2.2]octane framework imposes significant steric hindrance, slowing bimolecular reactions at the bridgehead amine .

  • Electronic Effects : The electronegative difluoromethyl group increases the amine’s nucleophilicity via inductive effects, facilitating alkylation and acylation .

  • Solubility : Hydrochloride salt formation improves aqueous solubility (≥150 mg/mL at 25°C), enabling reactions in polar solvents .

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride has been investigated for its potential therapeutic applications, particularly in neurology. The compound's structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating conditions such as Alzheimer's disease.

Case Study: Gamma-Secretase Inhibition
A study demonstrated that bicyclic compounds like this one can act as selective inhibitors of the gamma-secretase complex, which is crucial in the processing of amyloid precursor protein (APP). This mechanism is relevant for modulating amyloid-beta peptide production, a key target in Alzheimer's research. The findings suggest that compounds with similar structures exhibit low nanomolar potency and high selectivity towards PSEN1 compared to PSEN2 complexes, indicating a safer profile for potential Alzheimer's treatments .

Material Science

The compound can also be utilized in the production of specialty chemicals and materials due to its unique reactivity profiles. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the synthesis of more complex organic molecules .

Chemical Reactions Involving this compound

Reaction Type Reagents Products Notes
OxidationKMnO4, CrO3Carboxylic acids or ketonesUseful for modifying functional groups
ReductionLiAlH4, H2Alcohols or aminesCan enhance biological activity
SubstitutionVarious nucleophiles/electrophilesHalogenated compounds or alkylated derivativesEnables diversification of chemical properties

The compound's biological activity has been explored primarily in studies focusing on its role as an inhibitor in enzymatic pathways. The presence of the difluoromethyl group may enhance bioavailability and metabolic stability, making it an attractive candidate for further evaluation in pharmacological contexts .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The bicyclic structure may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride with analogs:

Compound Name Substituent Molecular Formula Molecular Weight CCS [M+H]⁺ (Ų) CAS Number
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine HCl -CF₂H C₉H₁₅F₂N·HCl 211.67 133.0 53429222
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine HCl -CF₃ C₉H₁₄F₃N·HCl 229.67 134.3 135908-49-5
4-Fluorobicyclo[2.2.2]octan-1-amine HCl -F C₈H₁₅ClFN 179.66 Not reported 1397343-11-1
4-Methylbicyclo[2.2.2]octan-1-amine HCl -CH₃ C₉H₁₈ClN 175.70 Not reported 1194-43-0
Bicyclo[2.2.2]octan-1-amine HCl (Parent) -H C₈H₁₅ClN 161.67 132.8 1193-43-7

Key Observations :

  • Fluorination Impact : The trifluoromethyl derivative exhibits higher molecular weight and CCS values than the difluoromethyl analog, likely due to increased steric bulk and polar surface area .
  • Hydrogen vs.

Biological Activity

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C9_9H16_{16}ClF2_2N. It features a bicyclic structure with a difluoromethyl group and an amine functional group, making it a unique compound in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H16_{16}ClF2_2N
  • Molecular Weight : 211.68 g/mol
  • CAS Number : 2108847-62-5

Physical Properties

PropertyValue
Purity97%
AppearanceWhite crystalline solid
SolubilitySoluble in water

This compound exhibits biological activity through interactions with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The difluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes and exert its effects.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Neurology : Investigating its role as a potential modulator of neurotransmitter systems.
  • Pharmacology : Serving as a scaffold for the development of new drugs targeting specific receptors.

Case Studies and Research Findings

  • Study on Fluorinated Compounds : A study explored the effects of fluorinated bicyclic compounds on biological systems, revealing that modifications like the difluoromethyl group can significantly alter bioactivity and pharmacokinetic properties .
  • Synthesis and Evaluation : Research conducted at Lundbeck demonstrated the synthesis of various bicyclic analogs, including those containing difluoromethyl groups, to evaluate their efficacy as drug candidates .
  • Comparative Analysis : A comparative study highlighted how this compound differs from other bicyclic derivatives in terms of biological activity, emphasizing its unique structural features .

Research Data Table

Study ReferenceFocus AreaFindings
Fluorinated Compound EffectsModifications enhance bioactivity; potential for drug development
Synthesis at LundbeckSuccessful synthesis of analogs; evaluation of pharmacokinetic properties
Comparative Biological ActivityUnique interactions due to difluoromethyl substitution; potential for subtype-selective activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride, and how does steric hindrance influence reaction yields?

  • Methodological Answer : The synthesis typically involves reductive amination of bicyclo[2.2.2]octan-1-one derivatives with difluoromethylamine, followed by HCl salt formation. Steric hindrance from the bicyclo framework may reduce reaction efficiency; using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) can improve yields. Catalytic hydrogenation with Pd/C or PtO₂ is recommended for reducing intermediates. Validate purity via LC-MS and elemental analysis .

Q. How can researchers ensure structural fidelity and purity of this compound during characterization?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : ¹H NMR (δ 1.5–2.2 ppm for bicyclo protons; δ 4.5–5.5 ppm for -NH₂ and -CF₂H groups).
  • 19F NMR : Identify difluoromethyl signals (δ -110 to -120 ppm, split due to coupling).
  • LC-MS : Monitor [M+H]⁺ ion (exact mass calculated using C₉H₁₅ClF₂N₂).
  • Elemental Analysis : Confirm C, H, N, and Cl within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling fluorinated bicyclic amines like this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. For spills, neutralize with 5% acetic acid, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste. Store at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How does the difluoromethyl group impact the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The -CF₂H group is electron-withdrawing, reducing nucleophilicity of the amine. In electrophilic substitutions (e.g., acylation), pre-activation with TMSCl or BF₃·Et₂O may enhance reactivity. Compare with analogs (e.g., trifluoromethyl or methyl derivatives) via Hammett plots to quantify electronic effects .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Cross-validate using orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration). Reproduce conflicting syntheses under controlled conditions (e.g., inert atmosphere, standardized reagents). For spectral discrepancies, use deuterated solvents and ensure sample dryness to eliminate solvent or moisture artifacts .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., neurotransmitter receptors) using the bicyclo scaffold’s rigid structure as a conformational constraint. Apply density functional theory (DFT) to calculate electrostatic potential maps, highlighting the difluoromethyl group’s role in hydrogen bonding or hydrophobic interactions .

Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?

  • Methodological Answer : Under stress conditions (40°C/75% RH), hydrolysis of the amine hydrochloride to free base and subsequent oxidation are primary pathways. Use HPLC-DAD to track degradation products. Stabilize formulations with antioxidants (e.g., BHT) and store in amber vials under inert gas .

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